

A Technical Guide to Methyl 3-amino-4-methylbenzoate for Research Applications

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Compound of Interest

Compound Name: Methyl 3-amino-4-methylbenzoate

Cat. No.: B096927

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Methyl 3-amino-4-methylbenzoate is a valuable chemical intermediate widely utilized in organic synthesis and drug discovery.[1] As a biochemical reagent, it serves as a crucial building block for more complex molecules, including those with potential therapeutic applications.[2][3] Its molecular structure, featuring an amino group and a methyl group on a benzoate ring, provides versatile reactivity for developing active pharmaceutical ingredients (APIs) and other fine chemicals.[1] This guide provides an in-depth overview of its commercial availability, technical specifications, and key experimental applications for researchers, scientists, and drug development professionals.

Commercial Availability and Technical Specifications

Methyl 3-amino-4-methylbenzoate is available from numerous chemical suppliers for research and development purposes.[4] Purity levels are typically high, often exceeding 97-98%, ensuring reproducibility in sensitive synthetic applications.[5][6] The compound is generally supplied as a white, beige, or light brown crystalline powder.[1][5][7]

For procurement, researchers should always refer to the supplier's specific Certificate of Analysis for lot-specific data.[8] Key identifiers for this compound are its CAS Number, 18595-18-1, and its molecular formula, C₉H₁₁NO₂. [8][9]

The table below summarizes the typical quantitative data and specifications from various commercial suppliers.

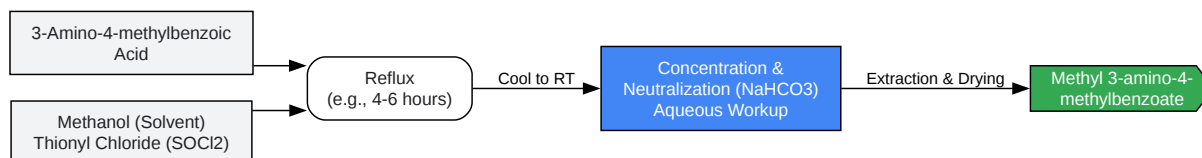
Property	Value	Source(s)
CAS Number	18595-18-1	[5] [7] [8] [9] [10]
Molecular Formula	C9H11NO2	[5] [8] [9] [10]
Molecular Weight	165.19 g/mol	[8] [9] [10]
Typical Purity	>97% (Thermo Scientific), >98% (TCI), 98% min (Fortuna)	[2] [5] [6]
Appearance	White to Gray to Brown powder/crystal	[2] [5] [7]
Melting Point	113-117 °C (lit.), 114.0 to 117.0 °C	[5] [7]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[7]
Storage Conditions	Room temperature, in dark place, under inert atmosphere	[7] [11]
Synonyms	3-Amino-4-methylbenzoic Acid Methyl Ester, Methyl 3-Amino- p-toluate	[5] [8] [10]

Key Applications and Experimental Protocols

Methyl 3-amino-4-methylbenzoate is a versatile reagent primarily used as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been used in the preparation of:

- Hedgehog Signaling Pathway Inhibitors: These are targeted for cancer treatment.[\[2\]](#)
- Perfluoroalkylated Indoles: These compounds are highly valuable in drug development.[\[2\]](#)
- Azo Dyes: As a precursor in diazotization-coupling reactions to create complex dye molecules.[\[2\]](#)

The workflow for producing the reagent itself often involves the esterification of 3-Amino-4-methylbenzoic acid.



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Caption: Synthesis workflow for **Methyl 3-amino-4-methylbenzoate**.^{[2][9]}

The following protocol details the use of **Methyl 3-amino-4-methylbenzoate** in a diazotization-coupling reaction to synthesize (5-Carbomethoxy-2-methylphenyl)(4-hydroxyphenyl)diazene.^[2]

Materials:

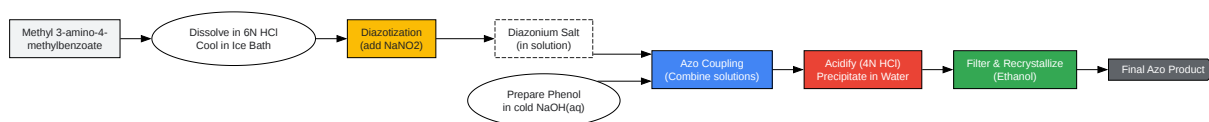
- **Methyl 3-amino-4-methylbenzoate** (1.62 g, 10.0 mmol)
- 6N Hydrochloric Acid (HCl, 6 mL)
- Sodium Nitrite (NaNO₂, 0.9 g, 12.0 mmol)
- Phenol
- 21% aqueous Sodium Hydroxide (NaOH) solution (6 mL)
- 4N aqueous HCl
- Ice, Water, Ethanol

Procedure:

- **Diazotization:** Dissolve **Methyl 3-amino-4-methylbenzoate** (1.62 g) in 6N HCl (6 mL). Cool the solution in an ice bath. Add sodium nitrite (0.9 g) to diazotize the amine.
- **Coupling:** In a separate cold vessel, prepare a solution of phenol in 21% aqueous NaOH (6 mL). Slowly add the diazotized solution to the cold phenol solution.

- Precipitation: After 20 minutes, acidify the reaction mixture by adding 4N aqueous HCl. Pour the solution into cold water.
- Isolation and Purification: Filter the resulting precipitate and wash it with water. Recrystallize the crude product from ethanol to yield the final product as red crystals.[2]

The logical flow of this experimental procedure can be visualized as follows.



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Caption: Experimental workflow for an Azo dye synthesis.[2]

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